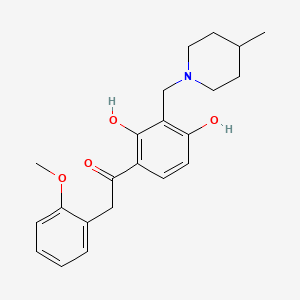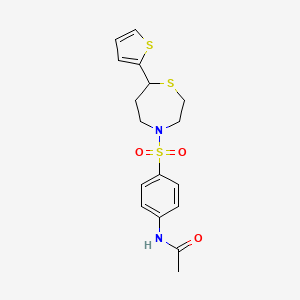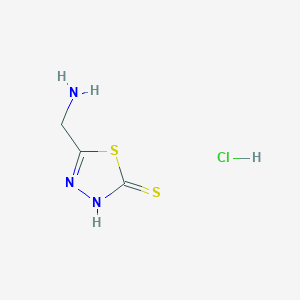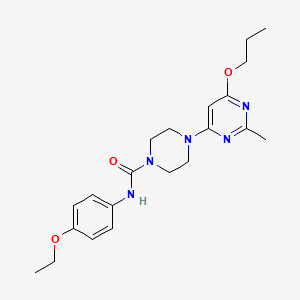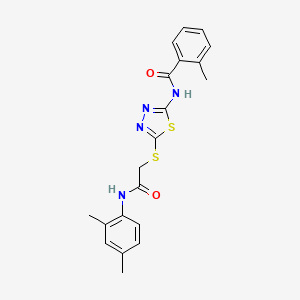
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a thiadiazole ring and a thioether linkage. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Mechanism of Formation of Thiadiazoles : The formation of 1,2,4-thiadiazoles through condensation reactions involving aromatic thioamides and N-substituted thioureas has been explored. This process, which could be related to the synthesis of the compound , involves complex reactions that yield thiadiazole derivatives, providing insights into the synthetic routes for similar compounds (Forlani et al., 2000).
Reactions with Thiosemicarbazide : The reactivity of N-substituted carboxamides with thiosemicarbazides, leading to the formation of 5-amino-2-hydrazino-1,3-thiazole derivatives, indicates a pathway for generating structurally complex thiadiazoles and related compounds. This method could potentially be adapted for synthesizing compounds with similar backbones (Balya et al., 2008).
Potential Applications
Photodynamic Therapy for Cancer Treatment : A study on new zinc phthalocyanine derivatives substituted with thiadiazole-based groups highlights the potential of such compounds in photodynamic therapy, a treatment method for cancer. These derivatives exhibit significant photophysical and photochemical properties, indicating the role of thiadiazole derivatives in developing effective photosensitizers for cancer therapy (Pişkin et al., 2020).
Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and demonstrated to possess antimicrobial properties. This suggests that structurally related compounds, including N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, could potentially be explored for their antimicrobial efficacy, offering a route for the development of new antimicrobial agents (Desai et al., 2013).
Material Science Applications : The synthesis and characterization of novel polyimides incorporating aromatic diamines, including those related to thiadiazole structures, have been investigated for their solubility, thermal stability, and other material properties. This research indicates the utility of such compounds in developing advanced materials with potential applications in electronics, aerospace, and other high-performance material sectors (Butt et al., 2005).
Propiedades
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-8-9-16(14(3)10-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDQCMWAYNHJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

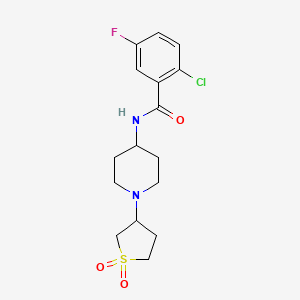

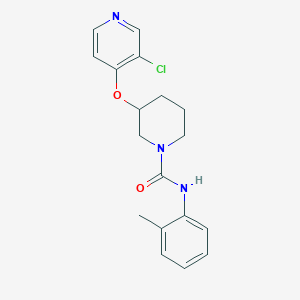
![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)

![Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2844281.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)
